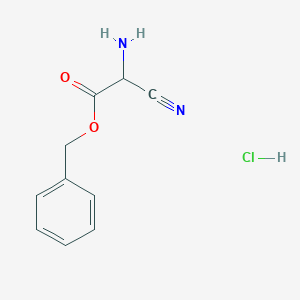
Benzyl 2-Amino-2-cyanoacetate Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-Amino-2-cyanoacetate Hydrochloride is a chemical compound with the molecular formula C10H11ClN2O2. It is a derivative of cyanoacetamide and is known for its versatility in organic synthesis, particularly in the formation of heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-Amino-2-cyanoacetate Hydrochloride typically involves the reaction of benzylamine with cyanoacetic acid or its esters under acidic conditions. One common method includes the following steps:
Reaction with Cyanoacetic Acid: Benzylamine is reacted with cyanoacetic acid in the presence of hydrochloric acid to form this compound.
Esterification: Alternatively, benzylamine can be reacted with ethyl cyanoacetate, followed by hydrolysis and acidification to yield the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-Amino-2-cyanoacetate Hydrochloride undergoes various chemical reactions, including:
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Condensation: Reagents like aldehydes, ketones, and bases (e.g., sodium ethoxide) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Reduction: Hydrogen gas with catalysts like Raney Nickel or palladium on carbon is used for reduction reactions.
Major Products Formed
Heterocyclic Compounds: Condensation reactions often yield various heterocyclic structures.
Substituted Derivatives: Substitution reactions produce derivatives with different functional groups.
Amines: Reduction of the nitrile group results in the formation of primary amines.
Scientific Research Applications
Benzyl 2-Amino-2-cyanoacetate Hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds, which are important in medicinal chemistry.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Benzyl 2-Amino-2-cyanoacetate Hydrochloride involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano and amino groups allow it to act as a nucleophile or electrophile in different reactions. Its derivatives can interact with biological targets, such as enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-Amino-2-cyanoacetate: Similar in structure but with an ethyl group instead of a benzyl group.
Methyl 2-Amino-2-cyanoacetate: Similar but with a methyl group.
2-Amino-2-cyanoacetamide: Lacks the ester group, making it less reactive in certain reactions.
Properties
Molecular Formula |
C10H11ClN2O2 |
|---|---|
Molecular Weight |
226.66 g/mol |
IUPAC Name |
benzyl 2-amino-2-cyanoacetate;hydrochloride |
InChI |
InChI=1S/C10H10N2O2.ClH/c11-6-9(12)10(13)14-7-8-4-2-1-3-5-8;/h1-5,9H,7,12H2;1H |
InChI Key |
XCZRRIXWHFYZIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(C#N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[N-(3,5-dimethylphenyl)methanesulfonamido]propanoic acid](/img/structure/B11726510.png)
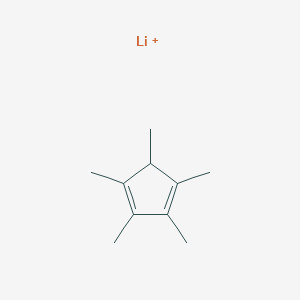
![ethyl 3-hydroxy-2-[N'-(2-hydroxyethyl)carbamimidoyl]pent-2-enoate](/img/structure/B11726516.png)
![3-chloro-2-[(2E)-2-(phenylmethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B11726521.png)
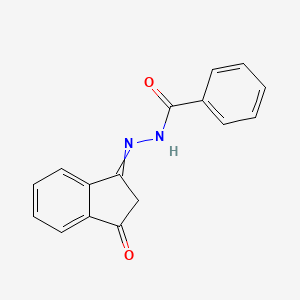
![2-(ethylsulfanyl)-5-{[2-(4-fluorophenyl)hydrazin-1-ylidene]methyl}-1-methyl-1H-imidazole](/img/structure/B11726540.png)
![2-chloroethyl N-[2-(furan-2-yl)ethenyl]carbamate](/img/structure/B11726545.png)
![5-{[(4-Methyl-1,3-thiazol-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11726546.png)
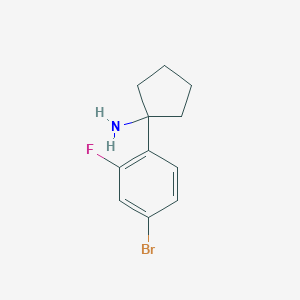
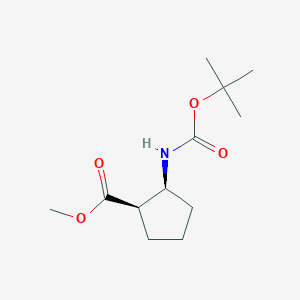
![2-{3-[(Phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}ethanamine](/img/structure/B11726563.png)
![8-[2-(Phenylmethylidene)hydrazin-1-YL]quinoline](/img/structure/B11726569.png)

![3-{[(4-Fluorophenyl)methoxy]imino}propanenitrile](/img/structure/B11726585.png)
